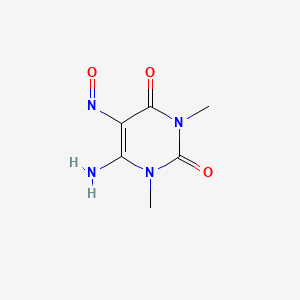

6-Amino-1,3-dimethyl-5-nitrosouracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677508. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBDANYXBKROBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029280, DTXSID001176363 | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6632-68-4, 58537-55-6 | |

| Record name | 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6632-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058537556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-dimethyl-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61X94ZW9M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 6-Amino-1,3-dimethyl-5-nitrosouracil, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and key applications, with a focus on the practical insights necessary for laboratory and industrial settings.

Introduction and Significance

This compound, also known by the acronym DANU, is a uracil derivative distinguished by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5.[1] This unique arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers distinct reactivity upon the molecule, establishing it as a versatile precursor in organic synthesis.[1][2]

Its primary significance lies in its role as a key building block for the synthesis of a diverse range of more complex molecules.[1] Notably, it is a crucial intermediate in the production of purine derivatives, including the widely known methylxanthines, caffeine and theophylline.[1] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[1] The inherent reactivity of the nitroso and amino groups facilitates a variety of chemical transformations, including nucleophilic substitutions and cyclization reactions, which are fundamental to the construction of diverse heterocyclic frameworks.[1][2]

From a medicinal chemistry perspective, its structural similarity to endogenous nucleobases suggests potential interactions with biological macromolecules, making it a compound of interest for therapeutic applications.[1] Preliminary studies have explored its potential antimicrobial and anticancer properties.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

General Properties

The key physicochemical properties are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₄O₃ | [2][3] |

| Molecular Weight | 184.15 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Melting Point | 241-243 °C | [2][3] |

| Boiling Point | 513 °C at 760 mmHg | [3] |

| Density | 1.408 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and methanol (when heated). | [2] |

| Stability | Hygroscopic. Sensitive to light. | [2][3] |

| InChI Key | MGBDANYXBKROBW-UHFFFAOYSA-N | [3][4] |

| CAS Number | 6632-68-4 | [3][4] |

Structural Characteristics

The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule possesses a planar uracil ring, a feature that may contribute to its potential biological activity through intercalation with DNA.[1] The nitroso group is a strong electron-withdrawing group, which significantly influences the electron distribution within the pyrimidine ring, making the C5 position susceptible to nucleophilic attack and activating the amino group at the C6 position.[1]

Synthesis and Purification

The most common and well-established method for the synthesis of this compound is the nitrosation of its precursor, 6-Amino-1,3-dimethyluracil.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from the nitrosation of 6-Amino-1,3-dimethyluracil, which itself can be synthesized from readily available starting materials.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the widely reported nitrosation of 6-Amino-1,3-dimethyluracil.[1]

Materials:

-

6-Amino-1,3-dimethyluracil

-

Sodium nitrite (NaNO₂)

-

Dilute acid (e.g., hydrochloric acid or acetic acid)

-

Ethanol

-

Water

Procedure:

-

Dissolve the 6-Amino-1,3-dimethyluracil precursor in a suitable dilute acid (e.g., hydrochloric acid or acetic acid).

-

Cool the solution to approximately 10°C in an ice bath to control the exothermic nature of the reaction.[1]

-

Slowly add an aqueous solution of sodium nitrite with constant stirring.

-

A distinctively colored solid of this compound will precipitate from the reaction mixture.[1]

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent mixture, such as ethanol and water, to achieve high purity.[1]

Causality Behind Experimental Choices:

-

Low Temperature: The nitrosation reaction is exothermic. Maintaining a low temperature (around 10°C) is crucial to prevent side reactions and ensure the stability of the product.[1]

-

Acidic Environment: The reaction requires an acidic medium to generate the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

-

Recrystallization: This purification step is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for subsequent applications.[1]

Spectroscopic Characterization

Accurate characterization of this compound is critical for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two N-methyl groups and the protons of the amino group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the carbons of the pyrimidine ring, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. A key absorption band is expected for the N=O stretching vibration of the nitroso group, typically observed around 1500 cm⁻¹.[2] Other characteristic peaks would include those for the N-H stretching of the amino group and the C=O stretching of the uracil ring. While a publicly available IR spectrum can be found on the NIST WebBook, specific peak assignments are not provided.[6]

Mass Spectrometry (MS)

Detailed mass spectral data, including fragmentation patterns, for this compound is not widely reported in the available literature. Experimental determination using techniques such as electron ionization (EI-MS) or electrospray ionization (ESI-MS) is recommended for full characterization.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the amino and nitroso functional groups, making it a valuable intermediate for the synthesis of various heterocyclic systems.

Reduction of the Nitroso Group

A primary and highly useful reaction is the reduction of the 5-nitroso group to an amino group, yielding 5,6-diamino-1,3-dimethyluracil. This diamino derivative is a key precursor for the synthesis of purines, such as theophylline and caffeine.[7]

Caption: Reduction of this compound.

Experimental Protocol: Reduction to 5,6-Diamino-1,3-dimethyluracil

Materials:

-

This compound

-

Reducing agent (e.g., sodium hydrosulfite or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., water)

Procedure (using Sodium Hydrosulfite):

-

Suspend the moist this compound in warm water (approximately 50°C) in a flask equipped with a stirrer. This should be performed in a well-ventilated hood.[8]

-

Add a solution of sodium hydrosulfite portion-wise to the stirred suspension. The red color of the nitroso compound will gradually disappear.[8]

-

After the addition is complete, continue stirring and heating for a short period to ensure the reaction goes to completion.[8]

-

Cool the reaction mixture and filter the resulting light tan precipitate of 5,6-diamino-1,3-dimethyluracil.[8]

Cyclization Reactions

The adjacent amino and nitroso groups can participate in cyclization reactions with various reagents to form fused heterocyclic systems. For example, reaction with benzylidenetriphenylphosphoranes can afford theophylline derivatives.[9] It also undergoes condensation and redox reactions with thiols.[10]

Applications in Drug Development and Research

The unique chemical properties of this compound make it a valuable tool in pharmaceutical research and development.

-

Precursor for Xanthine Alkaloids: As previously mentioned, it is a key intermediate in the industrial synthesis of caffeine and theophylline, which have significant applications as stimulants and bronchodilators, respectively.[1]

-

Anticancer Research: The structural similarity of the uracil core to nucleobases has prompted investigations into its potential as an anticancer agent.[1] The planar structure could allow for intercalation into DNA, potentially disrupting replication and transcription.[1]

-

Synthesis of Novel Heterocycles: Its reactivity allows for the synthesis of a wide array of heterocyclic compounds with potential biological activities, including lumazine and theacrine derivatives.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the stability and safety of this compound.

-

Hazards: This compound is suspected of causing cancer (GHS classification Carc. 2).[3] It may cause skin and eye irritation.[11]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including a full-face respirator, chemical-resistant gloves, and protective clothing.[3][11]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[11] Use in a well-ventilated area.[11]

-

Storage: this compound is highly sensitive, hygroscopic, and has lower thermal stability.[2][3] It should be stored in a tightly sealed container in a cool, dry, and dark place.[3][11] Recommended storage is at -20°C (freezer) or at a minimum of 2-8°C (refrigerator).[3]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[11]

-

Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[11]

Conclusion

This compound is a cornerstone intermediate in heterocyclic chemistry with significant industrial and research applications. Its well-defined synthesis and versatile reactivity provide a robust platform for the creation of a wide range of valuable compounds, from established pharmaceuticals to novel molecules with therapeutic potential. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in the laboratory and beyond. Further research to fully elucidate its spectroscopic properties, particularly mass spectral fragmentation, will provide an even more complete understanding of this important molecule.

References

-

This compound | C6H8N4O3 | CID 81133 - PubChem. (URL: [Link])

-

Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97% - Cole-Parmer. (URL: [Link])

-

Uracil, 6-amino-1,3-dimethyl-5-nitroso- - the NIST WebBook. (URL: [Link])

-

6-AMINO-1-METHYL-5-NITROSOURACIL | Georganics. (URL: [Link])

-

diaminouracil hydrochloride - Organic Syntheses Procedure. (URL: [Link])

-

New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing. (URL: [Link])

-

Uracil, 6-amino-1,3-diethyl-5-nitroso- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

FT-Raman and FT-IR spectra, Vibrational assignment ab-initio HF & DFT analysis of 6-Amino-1, 3-dimethyl-uracil - ResearchGate. (URL: [Link])

-

Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap. (URL: [Link])

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - Frontiers. (URL: [Link])

-

This compound - precisionFDA. (URL: [Link])

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (URL: [Link])

-

Reaction of this compound with thiols - RSC Publishing. (URL: [Link])

- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dimethyl-5-nitrosouracil, with the CAS Number 6632-68-4 , is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of pharmacologically significant molecules. Structurally, it is a derivative of uracil, a pyrimidine base, characterized by methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5. This unique arrangement of functional groups, particularly the electron-withdrawing nitroso group, imparts distinct reactivity, making it a valuable precursor in the construction of complex heterocyclic systems, most notably purine derivatives like theacrine and lumazine. This guide provides a comprehensive overview of its synthesis, properties, key reactions, and safe handling protocols, tailored for professionals in chemical research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. The compound is a distinctively colored solid, and its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6632-68-4 | |

| Molecular Formula | C₆H₈N₄O₃ | |

| Molecular Weight | 184.15 g/mol | |

| Melting Point | 241-243 °C | |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMSO and methanol (when heated) | |

| InChI Key | MGBDANYXBKROBW-UHFFFAOYSA-N | |

| Stability | Hygroscopic |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the nitrosation of 6-amino-1,3-dimethyluracil. This reaction is typically carried out in an acidic medium using a nitrosating agent like sodium nitrite. The acidic environment is crucial for the formation of the active nitrosating species, nitrous acid (HONO).

Reaction Workflow: Nitrosation of 6-Amino-1,3-dimethyluracil

Caption: A step-by-step workflow for the synthesis of this compound via nitrosation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

6-amino-1,3-dimethyluracil

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethanol

-

Distilled Water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 6-amino-1,3-dimethyluracil in a dilute solution of hydrochloric acid.

-

Cool the flask in an ice bath to a temperature of approximately 10°C.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cooled and stirring solution of 6-amino-1,3-dimethyluracil. It is critical to maintain the temperature below 10°C to control the exothermic reaction.

-

Upon addition of the sodium nitrite, a distinctively colored precipitate of this compound will form.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Collect the precipitated product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and salts.

-

For further purification, recrystallize the crude product from a mixture of ethanol and water to obtain a high-purity solid.

-

Dry the purified product under vacuum to remove residual solvents.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of purine derivatives. The nitroso group at the 5-position and the amino group at the 6-position are strategically located for cyclization reactions to form the imidazole ring of the purine core.

Synthesis of Theacrine (1,3,7,9-tetramethyluric acid)

Theacrine, a purine alkaloid with potential applications in dietary supplements and pharmaceuticals, can be synthesized from this compound. The general synthetic pathway involves the reduction of the nitroso group to an amine, followed by cyclization and subsequent methylation.

Theacrine Synthesis Workflow

Caption: A simplified workflow for the synthesis of Theacrine starting from this compound.

Safety and Handling

This compound is classified under GHS as being suspected of causing cancer (H351). Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is noted to be hygroscopic, so protection from moisture is important. Recommended storage is at -20°C (freezer) or at a minimum of 2–8°C (refrigerator).

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a key building block in synthetic organic and medicinal chemistry. Its well-defined synthesis and reactive nature make it an invaluable intermediate for the creation of complex nitrogen-containing heterocycles with significant biological activities. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development endeavors. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers in the field.

References

- This compound | 58537-55-6 | Benchchem. (URL: )

- This compound | 6632-68-4 | Benchchem. (URL: )

- This compound (CAS NO : 6632-68-4) - Scimplify. (URL: )

- This compound | CAS 3346-61-0 | SCBT. (URL: )

- This compound | 6632-68-4 | Benchchem. (URL: )

- This compound | CymitQuimica. (URL: )

- 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)

An In-Depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Amino-1,3-dimethyl-5-nitrosouracil, a key heterocyclic compound in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore its primary synthetic pathways with detailed protocols, and discuss its significant applications, particularly its role as a versatile precursor for therapeutic agents.

Core Compound Identity and Molecular Weight

This compound, also known by the acronym DANU, is a derivative of uracil.[1] Its structure is characterized by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at the N1 and N3 positions, an amino group at the C6 position, and a nitroso group at the C5 position.[1] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso group, is crucial to its chemical reactivity.[1][2]

The molecular formula of this compound is C₆H₈N₄O₃.[2][3][4][5] Based on this, its calculated molecular weight is approximately 184.15 g/mol .[1][2][3][4][5] This value is a cornerstone for all stoichiometric calculations in its synthetic and derivatization reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₄O₃ | [2][3][4][5] |

| Molecular Weight | 184.15 g/mol | [1][2][3][4][5] |

| Appearance | Solid Powder | [3] |

| Melting Point | 241-243 °C | [2][6] |

| Solubility | Slightly soluble in DMSO and methanol (when heated) | [2] |

| Density | 1.408 g/cm³ | [6] |

| Flash Point | 264 °C | [6] |

| Refractive Index | 1.63 | [6] |

| Stability | Hygroscopic | [2][6] |

The hygroscopic nature of this compound necessitates storage in a dry, tightly sealed container to prevent moisture absorption, which could affect its stability and reactivity.[6]

Synthesis of this compound

The most common and widely reported method for the synthesis of this compound is the nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[1][7] This reaction is typically carried out in an acidic medium using a nitrosating agent like sodium nitrite.[1][7]

Reaction Principle

The synthesis involves the reaction of the amino group at the C6 position of 6-amino-1,3-dimethyluracil with a nitrosating agent, which is generated in situ from sodium nitrite in an acidic solution. The acidic environment is crucial for the formation of the electrophilic nitrosonium ion (NO+), which then attacks the nucleophilic amino group.

Experimental Protocol: Nitrosation of 6-Amino-1,3-dimethyluracil

Materials:

-

6-amino-1,3-dimethyluracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 6-amino-1,3-dimethyluracil in a dilute acidic solution (e.g., hydrochloric or acetic acid).

-

Cool the reaction mixture to approximately 10°C in an ice bath to control the exothermic nature of the nitrosation reaction.[1][7]

-

Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture with constant stirring.

-

Continue stirring the reaction mixture at a reduced temperature. The product, this compound, will precipitate out of the solution as a distinctively colored solid.[7]

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to achieve high purity.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its nitroso and amino groups, which allows for various cyclization and substitution reactions.[2]

Precursor for Pharmaceutical Agents

This compound serves as a key precursor in the synthesis of several important pharmaceutical compounds, including:

-

Theacrine and Lumazine Derivatives: It is a versatile starting material for the synthesis of these biologically active compounds.[2]

-

Theophylline Derivatives: Treatment of this compound with benzylidenetriphenylphosphoranes leads to the formation of theophylline derivatives, which are used as bronchodilators.[8]

-

Xanthine Alkaloids: It is a key intermediate in the synthesis of xanthine alkaloids like caffeine.[1][6]

Role in Heterocyclic Synthesis

The reactivity of the nitroso group facilitates nucleophilic substitutions and cyclization reactions, making it a valuable building block for more complex heterocyclic systems.[2] It can react with various nucleophiles, such as thiols, to form thioether derivatives.[2]

Research in Medicinal Chemistry

The structural similarity of this compound to endogenous nucleobases has prompted research into its potential biological activities.[1][7] Preliminary studies have explored its potential antimicrobial and anticancer properties.[2][7] Its ability to interact with nucleic acids and proteins is a key area of investigation.[2]

Safety and Handling

This compound is classified under GHS as suspected of causing cancer (H351).[6][9][10] Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11] In case of insufficient ventilation, use a suitable respirator.[6][11]

-

Handling: Handle in a well-ventilated area.[10] Avoid breathing dust, vapor, mist, or gas.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is recommended to store at -20°C (freezer) or at a minimum of 2–8°C (refrigerator).[6] The compound is hygroscopic and should be protected from moisture.[6] It should also be kept in a dark place to prevent light-induced decomposition.[6]

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[11] If inhaled, move to fresh air.[10][11] If ingested, wash out the mouth with water.[11] Seek medical attention in all cases of exposure.[10][11]

Conclusion

This compound, with a molecular weight of 184.15 g/mol , is a pivotal intermediate in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for a wide range of heterocyclic compounds. Its primary significance lies in its role as a precursor to valuable pharmaceuticals, including theophylline and other xanthine derivatives. Researchers and drug development professionals should be well-versed in its properties and handling requirements to safely and effectively utilize this versatile compound in their research endeavors.

References

-

Benchchem. This compound | 58537-55-6.

-

Benchchem. This compound | 6632-68-4.

-

Benchchem. This compound | 6632-68-4.

-

CymitQuimica. This compound.

-

precisionFDA. This compound.

-

Santa Cruz Biotechnology. This compound | CAS 3346-61-0.

-

RSC Publishing. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes.

-

Scimplify. This compound (CAS NO : 6632-68-4).

-

PubChem. This compound | C6H8N4O3 | CID 81133.

-

Echemi. 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione Safety Data Sheets.

-

Cole-Parmer. Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. GSRS [precision.fda.gov]

- 5. scbt.com [scbt.com]

- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 7. benchchem.com [benchchem.com]

- 8. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

6-Amino-1,3-dimethyl-5-nitrosouracil solubility data

An In-depth Technical Guide to the Solubility Profile of 6-Amino-1,3-dimethyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It influences bioavailability, dosage form design, and the feasibility of manufacturing processes. This compound (DANU) serves as a vital precursor in the synthesis of various therapeutic agents, including methylxanthines like caffeine and theophylline. Its efficient use in synthetic pathways and formulation studies is directly dependent on a thorough understanding of its solubility characteristics.

This guide will provide the necessary technical details for researchers to:

-

Comprehend the key physicochemical properties of DANU that influence its solubility.

-

Implement a rigorous experimental workflow to determine its equilibrium solubility in various solvent systems.

-

Accurately quantify the dissolved compound using appropriate analytical methods.

-

Present and interpret solubility data in a clear and comparative manner.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₄O₃ | |

| Molecular Weight | 184.15 g/mol | |

| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | |

| CAS Number | 6632-68-4 | |

| Melting Point | 241-243 °C | |

| Appearance | Solid | |

| pKa | 1.16 ± 0.70 (Predicted) | |

| Hygroscopicity | Hygroscopic | |

| Qualitative Solubility | Slightly soluble in DMSO and methanol (when heated). A solubility of >27.6 µg/mL at pH 7.4 has been reported. |

The presence of both hydrogen bond donors (amino group) and acceptors (nitroso and carbonyl groups), along with its polar nature, suggests that its solubility will be significantly influenced by the polarity and hydrogen bonding capabilities of the solvent. The hygroscopic nature of the compound necessitates careful handling and storage to prevent water absorption, which could affect experimental results.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium between the dissolved and solid states. The following protocol is a detailed, step-by-step guide designed to generate accurate and reproducible data for this compound.

Causality in Experimental Design

The choices within this protocol are deliberate to ensure a self-validating system. An excess of the solid compound is used to guarantee that a saturated solution is achieved. The extended equilibration time allows the system to reach thermodynamic equilibrium, which is crucial for determining the true solubility. Temperature control is critical as solubility is temperature-dependent. The use of a certified analytical standard for calibration ensures the accuracy of the concentration measurement.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (ensure purity and document batch number)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone, ethyl acetate) of appropriate purity (e.g., HPLC grade)

-

Analytical balance

-

Calibrated positive displacement pipettes or volumetric flasks

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Certified analytical standard of this compound

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 10-20 mg).

-

Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials at a speed

-

6-Amino-1,3-dimethyl-5-nitrosouracil synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

Introduction

This compound, also known by the acronym DANU, is a heterocyclic compound derived from uracil.[1][2] Its molecular structure is characterized by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at the C5 position.[1][2][3] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso moiety adjacent to the electron-donating amino group, confers distinct chemical reactivity. This makes it an exceptionally valuable and versatile intermediate in organic synthesis.[1]

The primary significance of this compound in the chemical and pharmaceutical industries is its role as a key precursor for synthesizing more complex molecules.[1] It is most notably employed as a foundational building block in the production of purine derivatives, including the widely known methylxanthines caffeine and theophylline.[1][4] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[3] The compound's reactivity facilitates critical nucleophilic substitution and cyclization reactions, which are fundamental to constructing diverse heterocyclic frameworks.[1][3] In the broader research context, its structural similarity to endogenous nucleobases makes it a subject of interest for potential interactions with biological macromolecules, with some preliminary studies exploring its potential antimicrobial and anticancer properties.[1]

Principal Synthetic Pathway: Direct Nitrosation of 6-Amino-1,3-dimethyluracil

The most established and widely reported method for the synthesis of this compound is the direct electrophilic nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[1][3] This pathway is favored for its efficiency, high yields, and operational simplicity.

Mechanism of Action: Electrophilic Substitution

The core of this synthesis is an electrophilic substitution reaction on the electron-rich pyrimidine ring. The mechanism proceeds via two critical stages:

-

Formation of the Electrophile : In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). A subsequent protonation and loss of a water molecule generates the highly reactive electrophile, the nitrosonium ion (NO⁺).[5] This step is crucial as it provides the active species for the substitution.

-

Nucleophilic Attack : The 6-amino-1,3-dimethyluracil molecule is highly activated towards electrophilic attack. The amino group at the C6 position is a potent electron-donating group, significantly increasing the nucleophilicity of the C5 position of the uracil ring. This electron-rich C5 carbon then attacks the nitrosonium ion, leading to the formation of a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final this compound product.

The logical workflow for this highly efficient synthesis is depicted below.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of the Nitroso Group in 6-Amino-1,3-dimethyl-5-nitrosouracil

Introduction: The Versatile Hub of Heterocyclic Synthesis

6-Amino-1,3-dimethyl-5-nitrosouracil, a distinctive purple solid, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its significance in both pharmaceutical and chemical research is primarily anchored in the reactivity of the C5-nitroso group. This electron-withdrawing moiety activates the pyrimidine ring, rendering it a versatile precursor for the synthesis of purine derivatives, such as the widely known methylxanthines caffeine and theophylline, as well as pteridines and other fused pyrimidine systems. This guide provides an in-depth exploration of the reactivity of this nitroso group, offering not just procedural steps but the causal logic behind the experimental choices for researchers, scientists, and drug development professionals.

The strategic placement of the nitroso group adjacent to an amino group on the pyrimidine ring creates a reactive synthon, primed for a variety of chemical transformations. This guide will delve into the core reactions of this nitroso group, including its reduction to form the crucial 5,6-diamino intermediate, and its participation in condensation reactions with a range of nucleophiles.

I. Synthesis of this compound

A robust and reproducible synthesis of the title compound is paramount for its utility. The most common and efficient method involves the nitrosation of 6-amino-1,3-dimethyluracil.

Workflow for the Synthesis of this compound

Caption: General scheme for the reduction of the nitroso group.

Experimental Protocol: Catalytic Hydrogenation

This method offers high yields and a clean reaction profile.

Materials:

-

This compound

-

5% Palladium on carbon (Pd/C) catalyst

-

Water

-

Concentrated aqueous alkali solution (e.g., NaOH)

-

Formic acid

Procedure:

-

Reaction Setup: In a hydrogenation vessel, create a suspension of this compound and 5% palladium on carbon catalyst in water.

-

pH Adjustment: Adjust the pH of the suspension to 9 using a concentrated aqueous alkali solution.

-

Hydrogenation: Stir the suspension under a hydrogen pressure of 3 bar at a temperature between 30-50 °C. The reaction is complete when hydrogen uptake ceases.

-

Catalyst Removal: Cool the reaction mixture to 20-30 °C. The catalyst can be removed by filtration.

-

Product Isolation: Adjust the pH of the filtrate with formic acid to precipitate the product, 5,6-diamino-1,3-dimethyluracil.

Experimental Protocol: Reduction with Sodium Dithionite

This is a widely used alternative to catalytic hydrogenation.

Materials:

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Water

Procedure:

-

Slurry Formation: Transfer the moist this compound to a reaction flask and add warm water (around 50°C) to form a slurry.

-

Reduction: While stirring and heating the slurry on a steam bath, add solid sodium dithionite in portions until the characteristic red color of the nitroso compound is completely discharged. An excess of the reducing agent is typically added to ensure complete reaction.

-

Reaction Completion: Continue heating and stirring the light tan suspension for an additional 15 minutes.

-

Isolation: Allow the mixture to cool. The product, 5,6-diamino-1,3-dimethyluracil, will precipitate and can be collected by filtration and washed with water.

| Parameter | Catalytic Hydrogenation | Sodium Dithionite Reduction |

| Reducing Agent | H₂ gas with 5% Pd/C catalyst | Sodium Dithionite (Na₂S₂O₄) |

| Solvent | Water | Water |

| Temperature | 30-50 °C | Steam bath temperature |

| Pressure | 3 bar | Atmospheric |

| pH | 9 | Not specified, typically neutral to slightly basic |

| Yield | High | Good |

III. Condensation Reactions: Building Fused Heterocyclic Systems

The electrophilic nature of the nitroso group, enhanced by the electron-withdrawing pyrimidine ring, makes it susceptible to condensation reactions with various nucleophiles. These reactions are pivotal for the synthesis of fused heterocyclic systems like purines and pteridines.

A. Synthesis of Theophylline: Reaction with Phosphoranes

A notable application of this compound is in the synthesis of theophylline through a reaction with benzylidenetriphenylphosphoranes.

Caption: Synthesis of Theophylline from this compound.

This reaction proceeds through a mechanism that likely involves the initial attack of the ylide on the nitroso group, followed by a cyclization and elimination of triphenylphosphine oxide to form the imidazole ring of theophylline.

B. Reactions with Thiols

The reaction of this compound with various thiols is complex, leading to a mixture of condensation and oxidation-reduction products. The product distribution is highly dependent on the structure of the thiol and the reaction conditions. Reported products include disulfides, a thiadiazolopyrimidine derivative, pteridine-2,4-diones, purine-2,6-diones, and 5,6-diamino-1,3-dimethyluracil.

The formation of 5,6-diamino-1,3-dimethyluracil and disulfides suggests a redox reaction where the thiol reduces the nitroso group and is itself oxidized. Condensation products arise from the reaction of the nitroso group with the active methylene group of certain thiols, in a manner analogous to the Ehrlich-Sachs reaction.

C. Synthesis of Pteridines: Reaction with Active Methylene Compounds

The condensation of 4-amino-5-nitrosopyrimidines with compounds containing an active methylene group is a well-established method for pteridine synthesis, known as the Timmis-Ehrlich-Sachs reaction. This reactivity is mirrored in this compound. For instance, its reaction with phenacylidenetriphenylphosphoranes yields 7-substituted 1,3-dimethyllumazines (pteridine-2,4,7-triones).

IV. Spectroscopic Data for Key Compounds

The structural elucidation of the products derived from this compound relies heavily on spectroscopic techniques.

| Compound | ¹H-NMR (DMSO-d₆) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (EI), m/z | Reference |

| 6-Amino-1,3-dimethyluracil | 3.09 (s, 3H), 3.26 (s, 3H), 4.7 (s, 1H), 6.8 (s, 2H) | 3397, 3329 (NH₂), 1656 (C=O) | 156 (M+1) | |

| This compound | 3.26 (s, 3H), 3.37 (s, 3H), 9.09 (s, 1H), 12.97 (s, 1H) | 3548, 1663 (C=O) | 185 (M+1) | |

| 5,6-Diamino-1,3-dimethyluracil | 3.15 (s, 3H), 3.3 (s, 3H), 3.61 (s, 2H), 6.17 (s, 2H) | 3521, 3362 (NH₂), 1635 (C=O) | 171 (M+1) | |

| Theophylline | 3.18 (s, 3H), 3.37 (s, 3H), 7.97 (s, 1H, CH) | 1700, 1658 (C=O) | - |

Conclusion

This compound is a remarkably versatile intermediate in organic synthesis. The reactivity of its C5-nitroso group provides a facile entry into a wide range of fused pyrimidine ring systems of significant biological and pharmaceutical importance. A thorough understanding of the reaction conditions and mechanisms is crucial for harnessing the full synthetic potential of this compound. The protocols and data presented in this guide offer a solid foundation for researchers to explore and expand upon the rich chemistry of this compound.

References

-

Reaction of this compound with thiols. RSC Publishing. Available at: [Link]

-

Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Avicenna Journal of Pharmaceutical Research. 2023;4(1):22-S1. Available at: [Link]

-

Reaction of this compound with thiols. PubMed. Available at: [Link]

-

Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols. RSC Publishing. Available at: [Link]

-

New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes. RSC Publishing. Available at: [Link]

A Technical Guide to the Potential Biological Activity of 6-Amino-1,3-dimethyl-5-nitrosouracil

Executive Summary

6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in the production of purine derivatives, such as caffeine and theophylline.[1][2] However, its structural features—specifically the uracil backbone analogous to endogenous nucleobases and the reactive nitroso group—suggest a potential for direct biological activity that warrants a thorough investigation.[1][3] This guide provides a comprehensive framework for researchers and drug development professionals to explore the latent therapeutic potential of DANU. We move beyond its role as a precursor to detail a systematic, multi-tiered screening cascade designed to elucidate its potential antiproliferative, antimicrobial, and enzyme-inhibitory activities. This document outlines the scientific rationale, provides detailed, self-validating experimental protocols, and proposes hypothetical mechanisms of action to guide future research.

Physicochemical Profile and Synthetic Rationale

A foundational understanding of a compound's chemical identity is paramount before embarking on biological screening. DANU is a distinctively colored solid with the molecular formula C₆H₈N₄O₃.[3][4]

| Property | Value | Source |

| CAS Number | 6632-68-4 | [1][4][5] |

| Molecular Weight | 184.15 g/mol | [1][3][5] |

| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | [3][5] |

| Melting Point | 241-243 °C | [3][4] |

| Solubility | Slightly soluble in DMSO and heated methanol | [3] |

| Stability | Hygroscopic; sensitive to light | [3][4] |

The primary significance of DANU has been its role as a key intermediate.[1] The most common synthesis involves the nitrosation of 6-amino-1,3-dimethyluracil using sodium nitrite in an acidic medium.[1] This process leverages the reactivity of the uracil ring to introduce the nitroso group at the 5-position, a functional group critical to its potential bioactivity.[1][3] This electron-withdrawing nitroso group facilitates nucleophilic substitution and cyclization reactions, making it a valuable building block for more complex heterocyclic systems.[1][3]

Rationale for Biological Investigation: From Precursor to Protagonist

While its utility as a synthetic precursor is well-established, several lines of reasoning compel a direct investigation into DANU's own biological effects:

-

Structural Analogy to Nucleobases: The core uracil structure is a fundamental component of nucleic acids. This similarity suggests potential interactions with biological macromolecules, including enzymes involved in nucleotide metabolism, DNA, and RNA.[1]

-

Reactivity of the Nitroso Group: The nitroso moiety is a known pharmacophore capable of forming covalent bonds with nucleophilic sites in biomolecules like proteins and nucleic acids.[3] This reactivity could lead to the disruption of essential cellular processes.

-

Activity of Related Compounds: Uracil derivatives as a class exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[6] Furthermore, preliminary research has already suggested that DANU itself may possess antimicrobial and anticancer potential.[1][3]

-

Metal Complex Formation: DANU can form complexes with metals, such as rhenium, to create compounds with demonstrated antiproliferative activity against tumor cells, reportedly through the induction of ROS-mediated apoptosis.[3] This points to an intrinsic capability to participate in bioactive molecular structures.

These factors provide a strong scientific basis for hypothesizing that DANU may act as an antimetabolite, a DNA-interacting agent, or an enzyme inhibitor. The following sections lay out a logical, phased approach to test these hypotheses.

A Proposed Framework for Biological Activity Screening

A systematic screening cascade is essential to efficiently evaluate a novel compound.[7] This process begins with broad, high-throughput assays and progresses to more specific, mechanism-of-action studies.

Caption: A phased workflow for the biological screening of DANU.

Investigation of Antiproliferative and Cytotoxic Activity

Hypothesis: As a uracil analog, DANU may interfere with nucleic acid synthesis or induce cellular stress (e.g., via ROS production), leading to cytotoxicity, particularly in rapidly dividing cancer cells.

Detailed Protocol: MTT Assay for Cell Viability

This protocol quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[7] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is only efficient in living cells.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon]) and a non-cancerous control line (e.g., HEK293 [embryonic kidney]).

-

This compound (DANU), dissolved in DMSO to create a 10 mM stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

DMSO (cell culture grade).

-

Microplate reader (570 nm absorbance).

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DANU stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted DANU solutions to the respective wells. Include vehicle control wells (medium with DMSO at the highest concentration used) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the DANU concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Proposed Signaling Pathway: ROS-Mediated Apoptosis

Should DANU exhibit significant cytotoxicity, a plausible mechanism, particularly given its nitroso group and ability to complex with metals, is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[3]

Caption: Hypothetical pathway of DANU-induced apoptosis via ROS.

Assessment of Antimicrobial Potential

Hypothesis: The ability of DANU to interact with nucleic acids and proteins could disrupt essential life processes in microorganisms, leading to bacteriostatic or bactericidal effects.[3] Nitrosouracil derivatives have been explored for antimicrobial activity.[8][9]

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungal strains (e.g., Candida albicans).

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

DANU stock solution (10 mM in DMSO).

-

Sterile 96-well microplates.

-

Bacterial/fungal inoculums adjusted to 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Step-by-Step Methodology:

-

Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of a 200 µM DANU solution to the first column of wells.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 100 µM down to ~0.1 µM).

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well. This brings the final volume to 100 µL and halves the compound concentrations.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of DANU at which no visible growth (turbidity) is observed.

Exploration of Enzymatic Inhibition

Hypothesis: Due to its structural similarity to uracil, DANU may act as a competitive or non-competitive inhibitor of enzymes involved in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR) or thymidylate synthase.[10][11]

Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a template for assessing DANU's effect on a purified enzyme whose activity can be monitored by a change in absorbance.

Caption: Workflow for a generic enzyme inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme (e.g., human DHFR), and its substrate (e.g., dihydrofolate and NADPH). Prepare serial dilutions of DANU.

-

Assay Setup: In a UV-transparent 96-well plate, set up wells for:

-

100% Activity Control: Enzyme, buffer, and vehicle (DMSO).

-

Test Wells: Enzyme, buffer, and varying concentrations of DANU.

-

Blank: Buffer and substrate (no enzyme).

-

-

Pre-incubation: Add enzyme and DANU (or vehicle) to the wells. Allow to pre-incubate for 10-15 minutes at room temperature to permit inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate(s) to all wells.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADPH consumption).

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. Plot the percent inhibition (relative to the 100% activity control) against the log of DANU concentration to determine the IC₅₀. Further kinetic studies (varying substrate concentration) can distinguish between competitive and non-competitive inhibition.[12][13]

Data Interpretation and Future Directions

The results from this screening cascade will provide a robust preliminary profile of DANU's biological activity.

-

Potent Cytotoxicity (Low IC₅₀): If DANU shows potent and selective cytotoxicity against cancer cells over normal cells, future work should focus on confirming the apoptotic mechanism (e.g., via Annexin V staining, western blots for cleaved caspases) and exploring its potential in animal models.

-

Significant Antimicrobial Activity (Low MIC): A low MIC against key pathogens would warrant further investigation into its spectrum of activity, mechanism of action (e.g., membrane disruption assays), and potential for resistance development.

-

Enzyme Inhibition: Identification of a specific enzyme target would open a clear path for medicinal chemistry efforts to optimize the structure of DANU for increased potency and selectivity, transforming it from a simple intermediate into a lead compound.

Safety and Handling Precautions

It is critical to note that this compound is suspected of causing cancer (GHS hazard statement H351).[4][5] All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

-

BenchChem. This compound | 6632-68-4.

-

BenchChem. This compound | 58537-55-6.

-

Scimplify. This compound (CAS NO : 6632-68-4).

-

CymitQuimica. This compound.

-

Revvity. How to Develop Effective in vitro Assays for Early Drug Discovery.

-

Royal Society of Chemistry. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes.

-

PubChem. This compound.

-

García-Pérez, P., et al. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.

-

BenchChem. A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144.

-

PubMed. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils.

-

MDPI. Evaluation of Biological Activity of Natural Compounds.

-

Charles River Laboratories. Novel In Vitro Models for Drug Discovery.

-

ACS Publications. Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry.

-

National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

-

Longdom Publishing. Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.

-

ResearchGate. Antimicrobial activities of different uracil derivatives and the complexes.

-

National Institutes of Health. Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs.

-

TeachMePhysiology. Enzyme Inhibition.

-

National Institutes of Health. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PMC.

-

SciSpace. Competitive inhibitors of enzymes and their therapeutic application.

-

MDPI. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide.

-

BioNinja. Enzyme Inhibition.

-

Chemistry LibreTexts. 5.4: Enzyme Inhibition.

-

Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 5. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]

The Uracil Scaffold: A Privileged Structure in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to the Design, Synthesis, and Application of Uracil Derivatives in Drug Discovery

Abstract

Uracil, a fundamental pyrimidine nucleobase, has transcended its primary role in RNA to become a cornerstone of medicinal chemistry. Its inherent ability to mimic natural metabolites, coupled with the versatility of its chemical structure for modification, has led to the development of a diverse arsenal of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted role of uracil derivatives in medicinal chemistry. We will explore the core principles of their design, delve into established and innovative synthetic strategies, and elucidate their mechanisms of action across various therapeutic areas, including oncology, virology, and bacteriology. This guide emphasizes the causality behind experimental choices and provides field-proven insights to empower the next generation of drug discovery.

The Enduring Appeal of the Uracil Core

The uracil scaffold's prominence in drug design is not coincidental. Its structural resemblance to the endogenous pyrimidines, uracil and thymine, allows its derivatives to act as antimetabolites, effectively hijacking critical cellular pathways.[1][2] This "Trojan horse" strategy is a recurring theme in the therapeutic success of uracil-based drugs. The pyrimidine ring offers multiple sites for chemical modification (the N1, N3, C5, and C6 positions), enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.[3] This adaptability has allowed for the creation of derivatives that are potent and selective inhibitors of key enzymes involved in nucleic acid synthesis and other vital cellular processes.[4][5]

Uracil Derivatives in Oncology: The Legacy of 5-Fluorouracil

Perhaps the most renowned uracil derivative is 5-Fluorouracil (5-FU), a mainstay in cancer chemotherapy for decades.[6][7] Its success laid the groundwork for the development of a plethora of other uracil-based anticancer agents.[8]

Mechanism of Action of 5-Fluorouracil

5-FU exerts its cytotoxic effects through a multi-pronged attack on cancer cells.[1] Upon administration, it is intracellularly converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][2]

-

Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[1][9] This complex blocks the enzyme's ability to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[6][9] The resulting "thymineless death" is a primary driver of 5-FU's anticancer activity.[6]

-

Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively, in place of their natural counterparts.[1][9] This fraudulent incorporation disrupts DNA and RNA synthesis and function, leading to cellular damage and apoptosis.[9]

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Structure-Activity Relationships in Anticancer Uracil Derivatives

The development of novel uracil-based anticancer agents has been guided by extensive structure-activity relationship (SAR) studies. Key modifications include:

-

Substitution at the C5 Position: The introduction of a fluorine atom at the C5 position, as seen in 5-FU, is critical for its mechanism of action. Other substitutions at this position have been explored to modulate activity and selectivity.[10]

-

Modifications at the N1 and N3 Positions: Alterations at the nitrogen atoms of the uracil ring can influence the compound's solubility, metabolic stability, and interaction with target enzymes.

-

Hybrid Molecules: A promising strategy involves creating hybrid molecules that couple the uracil scaffold with other pharmacophores. This approach aims to enhance potency and overcome resistance mechanisms. For example, hybrids of uracil with coumarin or ursolic acid have shown significant cytotoxic activity against various cancer cell lines.[8][11]

Synthesis of Uracil-Ursolic Acid Hybrids: A Step-by-Step Protocol

The synthesis of uracil derivatives linked to ursolic acid exemplifies a modern approach to creating novel anticancer agents.[11] The following is a generalized protocol based on published methods:

-

Activation of Ursolic Acid: Dissolve ursolic acid in a suitable solvent (e.g., dichloromethane). Add a coupling agent (e.g., dicyclohexylcarbodiimide) and an activating agent (e.g., N-hydroxysuccinimide) and stir at room temperature to form the activated ester.

-

Synthesis of the Linker: Prepare an amino-functionalized linker of desired length (e.g., 1,4-diaminobutane).

-

Coupling of Ursolic Acid and Linker: Add the amino-functionalized linker to the activated ursolic acid solution and stir at room temperature to form the ursolic acid-linker conjugate.

-

Synthesis of the Uracil Moiety: Prepare a uracil derivative with a suitable functional group for coupling (e.g., a carboxylic acid group at the N1 position).

-